4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound with a complex structure that includes an ethoxybenzoyl group, a methyl group, and a phenyl group attached to a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of 4-ethoxybenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoyl chloride: Similar in structure but with a methoxy group instead of an ethoxy group.
4-ethoxybenzoyl chloride: Shares the ethoxybenzoyl group but lacks the pyrazolone ring.
Uniqueness
4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the combination of its functional groups and the pyrazolone ring
Properties
IUPAC Name |
4-(4-ethoxybenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-16-11-9-14(10-12-16)18(22)17-13(2)20-21(19(17)23)15-7-5-4-6-8-15/h4-12,17H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQKPGBLBMZJJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.